Manganese benzoate

Description

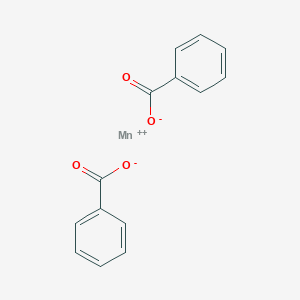

Structure

3D Structure of Parent

Properties

IUPAC Name |

manganese(2+);dibenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O2.Mn/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZIDZZDMPWRHM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60890520 | |

| Record name | Benzoic acid, manganese(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-13-5, 17375-29-0 | |

| Record name | Manganese benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, manganese(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, manganese(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Manganese benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y84659F91J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Manganese Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of manganese benzoate, a compound with potential applications in various scientific and industrial fields, including as a precursor for manganese-based materials and as a catalyst. This document details a common synthetic methodology and outlines the key analytical techniques used to verify its structure, purity, and thermal properties.

Introduction

This compound, with the chemical formula Mn(C₇H₅O₂)₂, is a metal-organic compound formed between the manganese(II) ion and the benzoate ligand. Its properties and potential applications are of interest in fields ranging from materials science to catalysis. The synthesis of well-defined this compound is a crucial first step for its further investigation and utilization. This guide presents a detailed protocol for its preparation via a precipitation reaction and its subsequent characterization using a suite of analytical techniques.

Synthesis of Manganese(II) Benzoate

A widely employed and straightforward method for the synthesis of manganese(II) benzoate is through a precipitation reaction in an aqueous medium. This method involves the reaction of a soluble manganese(II) salt with a soluble benzoate salt.

Experimental Protocol: Precipitation Method

This protocol outlines the step-by-step procedure for the synthesis of manganese(II) benzoate.

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) or Manganese(II) sulfate monohydrate (MnSO₄·H₂O)

-

Sodium benzoate (C₇H₅NaO₂) or Potassium benzoate (C₇H₅KO₂)

-

Deionized water

-

Ethanol (for washing)

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a 0.5 M aqueous solution of the manganese(II) salt (e.g., dissolve the appropriate amount of MnCl₂·4H₂O in deionized water).

-

Prepare a 1.0 M aqueous solution of the benzoate salt (e.g., dissolve the appropriate amount of sodium benzoate in deionized water). The benzoate solution is prepared in stoichiometric excess to ensure complete precipitation of the manganese ions.

-

-

Precipitation:

-

Place the manganese(II) salt solution in a beaker and stir using a magnetic stirrer.

-

Slowly add the benzoate salt solution dropwise to the manganese(II) salt solution while stirring continuously.

-

A precipitate of this compound will form immediately. The color of the precipitate is typically a pale pink or off-white solid.[1]

-

-

Digestion and Filtration:

-

Continue stirring the mixture for 1-2 hours at room temperature to allow the precipitate to fully form and age, which can improve its filterability.

-

Separate the precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.

-

-

Washing:

-

Wash the collected precipitate on the filter paper with deionized water to remove any unreacted salts and impurities.

-

Subsequently, wash the precipitate with a small amount of ethanol to aid in the removal of water.

-

-

Drying:

-

Carefully transfer the washed precipitate to a watch glass or petri dish.

-

Dry the product in a drying oven at a temperature of 60-80 °C for several hours until a constant weight is achieved.

-

-

Storage:

-

Store the dried this compound powder in a well-sealed container at room temperature.

-

The following diagram illustrates the workflow for the synthesis of this compound.

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and properties. The following sections detail the principles and expected results from key analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the coordination of the benzoate ligand to the manganese ion can be confirmed by analyzing the shifts in the characteristic vibrational frequencies of the carboxylate group.

Experimental Protocol:

-

A small amount of the dried this compound powder is mixed with potassium bromide (KBr) and pressed into a pellet.

-

The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Data Presentation:

The formation of this compound is confirmed by the disappearance of the carboxylic acid O-H stretch (if starting from benzoic acid) and the presence of characteristic symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻). The separation (Δν) between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies of the carboxylate group can provide information about the coordination mode of the benzoate ligand.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

| ν(C-H) aromatic | 3100-3000 | C-H stretching vibrations of the phenyl ring |

| ν_as(COO⁻) | 1610-1550 | Asymmetric stretching of the carboxylate group |

| ν_s(COO⁻) | 1420-1335 | Symmetric stretching of the carboxylate group |

| ν(C=C) aromatic | 1600-1450 | C=C stretching vibrations of the phenyl ring |

| δ(C-H) aromatic | 1180-700 | C-H bending vibrations of the phenyl ring |

| ν(Mn-O) | 600-400 | Manganese-oxygen stretching vibration |

Note: The exact peak positions can vary depending on the crystalline structure and hydration state of the compound.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and decomposition behavior of the compound.

Experimental Protocol:

-

A small, accurately weighed sample of this compound is placed in an alumina or platinum crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of the sample.

Data Presentation:

The TGA thermogram of this compound is expected to show distinct weight loss steps corresponding to the loss of water of hydration (if present) and the subsequent decomposition of the anhydrous compound to form manganese oxides. The DSC curve will show endothermic or exothermic peaks associated with these thermal events.

| Thermal Event | Temperature Range (°C) | Weight Loss (%) | DSC Peak |

| Dehydration (loss of water molecules) | 100 - 200 | Variable | Endothermic |

| Decomposition of anhydrous benzoate to manganese oxide | 300 - 500 | ~50-60% | Exothermic |

Note: The exact temperatures and weight loss percentages are dependent on the heating rate and the specific stoichiometry of the hydrated form.

X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystalline structure of a solid material. The diffraction pattern is a unique fingerprint of the compound's crystal lattice.

Experimental Protocol:

-

A finely ground powder of this compound is placed on a sample holder.

-

The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).

Data Presentation:

The XRD pattern of a crystalline this compound will exhibit a series of sharp diffraction peaks at specific 2θ angles. These peak positions can be used to determine the unit cell parameters of the crystal lattice.

| 2θ (degrees) | Relative Intensity (%) | (hkl) Indices (if known) |

| (Typical range) | (Typical range) | (Miller indices) |

| 10-15 | Moderate | e.g., (100) |

| 18-25 | Strong | e.g., (110), (200) |

| 28-35 | Moderate to Strong | e.g., (211), (002) |

| 40-50 | Weak to Moderate | e.g., (310), (221) |

Note: This is a representative table. The actual 2θ values and intensities will depend on the specific crystal structure of the synthesized this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For manganese(II) complexes, the d-d electronic transitions are typically weak due to being spin-forbidden.

Experimental Protocol:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or water).

-

The absorption spectrum is recorded over the UV-Vis range (typically 200-800 nm).

Data Presentation:

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region due to π-π* transitions within the benzoate ligand. Weaker absorption bands may be observed in the visible region corresponding to the d-d transitions of the Mn(II) ion.

| Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| ~230 | High | π-π* transition of the benzoate ligand |

| ~270 | Moderate | π-π* transition of the benzoate ligand |

| > 400 | Low | d-d transitions of Mn(II) |

Note: The positions and intensities of the d-d transitions are highly sensitive to the coordination environment of the manganese ion.

The following diagram illustrates the general workflow for the characterization of the synthesized this compound.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of this compound. The precipitation method offers a simple and effective route for its preparation. A combination of analytical techniques, including FTIR, TGA/DSC, XRD, and UV-Vis spectroscopy, is crucial for the comprehensive characterization of the synthesized product, ensuring its identity, purity, and providing insights into its structural and electronic properties. The methodologies and representative data presented herein serve as a valuable resource for researchers and professionals working with this and related metal-organic compounds.

References

Unraveling the Structural Nuances of Manganese Benzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Crystallographic Data Summary

The following table summarizes the key crystallographic data for a mononuclear manganese(II) complex with 2,6-dihydroxybenzoate, --INVALID-LINK--₂·2H₂O.[1][2] This compound serves as an excellent analogue for understanding the coordination environment of manganese with benzoate-type ligands.

| Parameter | Value |

| Empirical Formula | C₁₄H₂₆MnO₁₆ |

| Formula Weight | 505.30 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0279(3) |

| b (Å) | 8.2163(4) |

| c (Å) | 9.1768(4) |

| α (°) | 102.049(2) |

| β (°) | 97.222(2) |

| γ (°) | 109.112(2) |

| Volume (ų) | 466.19(4) |

| Z | 1 |

| Calculated Density (g/cm³) | 1.799 |

| Absorption Coefficient (mm⁻¹) | 0.817 |

| F(000) | 263.0 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 2.55 to 28.29 |

| Reflections collected | 4635 |

| Independent reflections | 2248 [R(int) = 0.024] |

| Final R indices [I>2σ(I)] | R₁ = 0.0345, wR₂ = 0.0955 |

| R indices (all data) | R₁ = 0.0376, wR₂ = 0.0981 |

Experimental Protocols

Synthesis of Mn(OH₂)₆₂·2H₂O

The synthesis of the title compound is achieved through the reaction of a manganese(II) salt with 2,6-dihydroxybenzoic acid in an aqueous medium.[1][2]

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

2,6-dihydroxybenzoic acid

-

Deionized water

Procedure:

-

Dissolve 1.0 mmol of MnCl₂·4H₂O in a minimum amount of deionized water.

-

In a separate beaker, dissolve 2.0 mmol of 2,6-dihydroxybenzoic acid in deionized water.

-

Slowly add the manganese(II) chloride solution to the 2,6-dihydroxybenzoic acid solution with constant stirring.

-

Allow the resulting mixture to stand at room temperature.

-

Colorless, prismatic single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent over several days.

-

The crystals are then isolated by filtration, washed with a small amount of cold deionized water, and air-dried.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.[1][2]

Instrumentation:

-

A Bruker APEX II CCD area-detector diffractometer.

-

Graphite-monochromated MoKα radiation (λ = 0.71073 Å).

Data Collection and Processing:

-

A suitable single crystal was selected and mounted on a glass fiber.

-

Data collection was performed at a controlled temperature (typically 296 K).

-

The structure was solved by direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms were refined anisotropically.

-

Hydrogen atoms were located in the difference Fourier map and refined isotropically.

-

Software used for data collection, cell refinement, data reduction, structure solution, and refinement may include the Bruker APEX2 and SHELXTL software packages.

Structural Analysis and Logical Relationships

The crystal structure of --INVALID-LINK--₂·2H₂O reveals a mononuclear complex where the manganese(II) ion is not directly coordinated to the benzoate ligand. Instead, the Mn(II) ion exists as a hexa-aqua complex, [Mn(OH₂)₆]²⁺. The 2,6-dihydroxybenzoate anions act as counter-ions, participating in an extensive network of hydrogen bonds that stabilize the crystal lattice. This arrangement highlights the influence of substituent groups on the coordination behavior of benzoate ligands.

The logical workflow for the structural determination and analysis can be visualized as follows:

References

An In-depth Technical Guide to the Physical and Chemical Properties of Manganese Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese benzoate, the salt of manganese and benzoic acid, is a compound with diverse applications, notably as a catalyst in organic synthesis and as a component in various materials. This technical guide provides a comprehensive overview of its core physical and chemical properties, drawing from available scientific literature. The document is structured to present quantitative data in accessible tabular formats, detail experimental protocols for its synthesis and characterization, and visualize relevant biological pathways influenced by manganese. This guide is intended to serve as a foundational resource for professionals in research, chemical sciences, and pharmaceutical development.

Physical Properties

This compound is a solid compound whose physical characteristics are crucial for its handling, formulation, and application. The key physical properties are summarized in the table below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀MnO₄ | [1] |

| Molecular Weight | 297.16 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 216 °C | [3] |

| Solubility | ||

| Low solubility in water. | [3] | |

| Soluble in organic solvents. | [2] | |

| Crystal System | Monoclinic (for a specific complex) | [4] |

| Space Group | P2₁/c (for a specific complex) | [4] |

| Lattice Parameters | a = 10.1547(7) Å, b = 24.5829(2) Å, c = 12.6606(2) Å, β = 93.707(3)° (for a specific complex) | [4] |

Chemical Properties

The chemical behavior of this compound is dictated by the properties of both the manganese(II) ion and the benzoate ligand. It is recognized for its thermal stability and catalytic activity.[3]

Reactivity and Stability

This compound demonstrates notable thermal stability.[3] It is known to participate in various chemical reactions, primarily leveraging the catalytic nature of the manganese ion. It is used as a catalyst in organic synthesis to enhance the efficiency and selectivity of reactions.[3] For instance, it can be used in the oxidation of toluene to produce benzoic acid.[5]

Thermal Decomposition

Experimental Protocols

This section details methodologies for the synthesis and characterization of this compound and its complexes, as adapted from the scientific literature.

Synthesis of a Manganese(II) Benzoate Complex

Objective: To synthesize a manganese(II) complex containing benzoate ligands.

Materials:

-

Manganese(II) salt (e.g., manganese acetate tetrahydrate)

-

Benzoic acid or a benzoate salt

-

Ethanol

-

Water

-

Sodium hydroxide (for pH adjustment if starting from benzoic acid)

Procedure (adapted from related syntheses): [6][7]

-

Dissolve the manganese(II) salt in a suitable solvent, such as a mixture of ethanol and water.

-

In a separate container, dissolve benzoic acid in ethanol. If using benzoic acid, add a stoichiometric amount of a base like sodium hydroxide to deprotonate the acid and form the benzoate anion.

-

Slowly add the benzoate solution to the manganese(II) salt solution with constant stirring.

-

The mixture may be refluxed for a period (e.g., 2 hours) to ensure the reaction goes to completion.[6]

-

Allow the solution to cool, which should induce the precipitation of the this compound complex.

-

Collect the precipitate by filtration.

-

Wash the collected solid with hot ethanol to remove any unreacted starting materials.[6]

-

Dry the final product under vacuum.

Characterization Techniques

Objective: To identify the functional groups present in this compound and confirm the coordination of the benzoate ligand to the manganese ion.

Methodology:

-

Prepare a sample for analysis, typically by mixing a small amount of the dried this compound with potassium bromide (KBr) and pressing it into a pellet.

-

Record the infrared spectrum using an FT-IR spectrometer.

-

Analyze the resulting spectrum for characteristic absorption bands. Key bands to note are the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻), which will shift upon coordination to the manganese ion compared to free benzoic acid. The absence of the broad O-H stretch from the carboxylic acid group of benzoic acid (around 2500-3300 cm⁻¹) and the position of the C=O stretch (typically around 1700-1680 cm⁻¹ for the acid) are indicative of salt formation.

Objective: To determine the crystal structure and phase purity of the synthesized this compound.

Methodology:

-

Grind the crystalline sample to a fine powder.

-

Mount the powder on a sample holder for a powder X-ray diffractometer.

-

Collect the diffraction pattern over a specified 2θ range.

-

Analyze the resulting diffractogram by comparing the peak positions and intensities to known patterns in crystallographic databases or by performing a full crystal structure solution and refinement if a single crystal is available.[4]

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Methodology:

-

Place a small, accurately weighed sample of this compound into an appropriate crucible (e.g., alumina).

-

Heat the sample in a thermogravimetric analyzer at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss as a function of temperature.

-

Simultaneously, a Differential Scanning Calorimetry (DSC) curve can be recorded to identify endothermic or exothermic transitions.

-

Analyze the TGA curve to determine the temperatures at which decomposition events occur and the mass of the final residue, which is typically a manganese oxide.

Biological Relevance and Signaling Pathways

Direct studies on the signaling pathways specifically affected by this compound are limited. However, the biological effects can be inferred from the known roles of its constituent parts: manganese and benzoate. Manganese is an essential trace element but can be toxic at high concentrations, impacting various cellular signaling pathways.[4] Benzoate is a widely used food preservative that is metabolized in the human body.[3]

The following diagram illustrates some of the key signaling pathways known to be affected by elevated levels of manganese. It is important to note that this is a generalized representation of manganese effects and not specific to this compound.

This diagram illustrates that manganese can activate the Insulin-like Growth Factor (IGF) receptor, leading to the activation of downstream pathways such as the PI3K/Akt/mTOR and Ras/MAPK pathways, which are generally associated with cell survival and neuroprotection.[4] However, excess manganese can also induce the production of Reactive Oxygen Species (ROS), which can activate stress-related MAPKs (like p38 and JNK), leading to neuroinflammation and apoptosis.[4][8]

Conclusion

This compound is a compound with well-defined physical properties and versatile chemical reactivity, making it valuable in various industrial and research applications. This guide has summarized its key physical and chemical characteristics, provided standardized protocols for its synthesis and analysis, and offered a perspective on the biological signaling pathways that may be influenced by its manganese component. While a comprehensive understanding of its quantitative solubility and specific biological interactions requires further investigation, this document provides a robust foundation for professionals working with this compound. Further research into its specific biological activities and toxicological profile will be crucial for its potential application in drug development and other biomedical fields.

References

- 1. This compound | 636-13-5 [chemicalbook.com]

- 2. The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mapping of the benzoate metabolism by human gut microbiome indicates food-derived metagenome evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benzoate degradation pathway: Topics by Science.gov [science.gov]

- 8. Molecular Signaling Pathway in Manganese-Induced Neurotoxicity [ideas.repec.org]

Manganese Benzoate: A Technical Overview of its Chemical Identity, Synthesis, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Manganese benzoate, a coordination complex of manganese(II) and benzoic acid, is a compound of growing interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its core identifiers, synthesis, and an exploration of its potential applications in drug development, with a focus on its biological activities and associated signaling pathways.

Core Identifiers and Chemical Properties

This compound is chemically identified as manganese(II) dibenzoate. For precise identification and handling in a research and development setting, the following identifiers are crucial.

| Identifier | Value |

| CAS Number | 636-13-5[1] |

| Molecular Formula | C₁₄H₁₀MnO₄[1] |

| Molecular Weight | 297.16 g/mol [1] |

| EINECS Number | 211-251-2 |

| PubChem CID | 12534 |

| FDA UNII | Y84659F91J |

| Synonyms | Manganese dibenzoate, Manganese(II) benzoate, Benzoic acid manganese(2+) salt |

Synthesis and Characterization

A detailed experimental protocol for the synthesis of a manganese(II) complex involving benzoic acid has been reported. While this specific protocol is for a mixed-ligand complex, it provides a foundational methodology that can be adapted for the synthesis of pure this compound.

Experimental Protocol: Synthesis of a Mixed-Ligand Manganese(II) Benzoate Complex

This protocol describes the synthesis of a complex with the general formula --INVALID-LINK--(CH₃OH), where 'phen' is 1,10-phenanthroline and 'ba' is benzoate.

Materials:

-

Manganese(II) perchlorate hexahydrate (Mn(ClO₄)₂·6H₂O)

-

1,10-phenanthroline (phen)

-

Benzoic acid (ba)

-

Methanol (CH₃OH)

Procedure:

-

A solution of 1,10-phenanthroline (2 mmol) in methanol (10 mL) is slowly added to a stirred solution of manganese(II) perchlorate hexahydrate (1 mmol) in methanol (10 mL).

-

To this mixture, a solution of benzoic acid (1 mmol) in methanol (10 mL) is added.

-

The resulting solution is stirred for 1 hour at room temperature.

-

The solution is then allowed to stand undisturbed.

-

Pale brown crystals suitable for X-ray diffraction are typically obtained after a few days by slow evaporation of the solvent.

Characterization

The synthesized this compound and its complexes can be characterized using various analytical techniques to confirm their structure and purity.

| Analytical Technique | Observed Characteristics |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Characteristic bands for the carboxylate group (asymmetric and symmetric stretches) of the benzoate ligand are observed. The positions of these bands can indicate the coordination mode of the benzoate to the manganese ion. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy can be used to characterize the organic (benzoate) part of the molecule. The paramagnetic nature of Mn(II) can lead to broadened signals. |

| Thermogravimetric Analysis (TGA) | TGA can determine the thermal stability of the compound and identify the presence of coordinated or lattice solvent molecules (e.g., water). |

| X-ray Crystallography | Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and the coordination geometry around the manganese center. |

Potential Therapeutic Applications and Biological Activities

Recent research has highlighted the potential of manganese complexes, including those with benzoate ligands, in the field of drug development. The biological activities of these compounds are a key area of investigation.

Anticancer Activity

This compound is being explored for its potential applications in cancer treatment due to its possible anticancer properties. While specific studies on this compound are emerging, research on related manganese complexes provides insights into potential mechanisms of action. Manganese complexes have been shown to induce cancer cell death through apoptosis and autophagy, often mediated by the generation of reactive oxygen species (ROS).

One proposed signaling pathway involves the activation of the cGAS-STING pathway.

References

An In-depth Technical Guide to the Thermal Stability of Manganese Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of manganese benzoate, a compound with diverse applications in catalysis, materials science, and potentially in pharmaceuticals. This document details the decomposition process, presents quantitative thermal analysis data, outlines relevant experimental protocols, and visualizes the key pathways and workflows.

Introduction

This compound (Mn(C₇H₅O₂)₂) is a metal-organic compound whose thermal stability is a critical parameter for its application in various fields. Understanding its behavior upon heating is essential for process optimization, safety assessment, and for the synthesis of manganese-based materials. This guide synthesizes available data to provide a detailed understanding of its thermal decomposition.

Thermal Decomposition of this compound

The thermal decomposition of this compound in an air atmosphere is a multi-step process. The initial phase involves the melting of the compound, followed by a primary oxidative decomposition of the organic benzoate ligands. This process ultimately yields a stable manganese oxide as the final residue.

Based on simultaneous thermogravimetry and differential thermal analysis (TG-DTA), the decomposition of this compound proceeds through two main, overlapping stages. The final solid product of this decomposition has been identified as manganese(II,III) oxide (Mn₃O₄).[1][2]

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data obtained from the thermal analysis of this compound.[2]

| Thermal Event | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Technique | Final Residue |

| Fusion (Melting) | 260 - 265 | 265 | - | DTA/DSC | - |

| Oxidative Decomposition | 280 - 550 | 525 | Not Specified | TG-DTA/DSC | Mn₃O₄ |

Experimental Protocols

The data presented in this guide is typically obtained through the following experimental protocols:

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

A simultaneous TGA/DTA instrument is used to analyze the thermal decomposition of this compound.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

Instrumentation: A calibrated TGA/DTA instrument is employed.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically a dynamic flow of dry air or nitrogen at a constant flow rate (e.g., 50-100 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min.

-

Data Collection: The instrument continuously records the sample's mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of the furnace temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions.

-

Sample Preparation: A small amount of this compound is hermetically sealed in an aluminum pan.

-

Instrumentation: A calibrated DSC instrument is used.

-

Atmosphere: A purge gas, such as nitrogen, is typically used to maintain an inert environment.

-

Heating Program: A similar heating program to the TGA/DTA analysis is employed, with a constant heating rate.

-

Data Collection: The DSC instrument measures the difference in heat flow between the sample and a reference pan, providing information on endothermic (melting) and exothermic (decomposition) processes.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA/DTA and DSC analysis of this compound.

Proposed Thermal Decomposition Pathway of this compound

Caption: Proposed thermal decomposition pathway of this compound in air.

Conclusion

The thermal decomposition of this compound is a well-defined process that proceeds through melting followed by oxidative degradation to form manganese(II,III) oxide. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals working with this compound. Further investigation using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would provide more detailed insights into the specific gaseous byproducts of the decomposition process.

References

The Solubility of Manganese Benzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of manganese benzoate in organic solvents. Given the limited availability of precise quantitative data in publicly accessible literature, this document synthesizes qualitative information, general principles of metal-organic compound solubility, and detailed experimental protocols to serve as a foundational resource for laboratory work.

Introduction to the Solubility of this compound

Manganese (II) benzoate, with the chemical formula Mn(C₇H₅O₂)₂, is a metal-organic compound whose solubility is a critical parameter in various applications, including its use as a precursor in the synthesis of manganese-based materials and its potential applications in catalysis and pharmaceuticals. The solubility of such compounds is governed by the interplay between the metallic center, the organic ligands, and the nature of the solvent.

The principle of "like dissolves like" provides a preliminary framework for understanding its solubility. The polarity of the solvent, its ability to form hydrogen bonds, and its capacity to coordinate with the manganese ion all play significant roles. Generally, metal carboxylates exhibit increased solubility in polar solvents, particularly those that are aprotic.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound and a Quantitative Example of a Related Compound

| Solvent Class | Specific Solvents | Reported Solubility of this compound Complexes | Quantitative Data for Manganese(II) Acetate Tetrahydrate in Ethanol[1] |

| Polar Aprotic | DMSO, DMF | Soluble[2] | - |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Insoluble | 2.4 g / 100 mL[1] |

| Nonpolar | Toluene, Hexane | Practically Insoluble[3] | - |

| Chlorinated | Dichloromethane | Practically Insoluble[3] | - |

Disclaimer: The qualitative data is inferred from studies on this compound complexes, and the quantitative data is for a related compound and should be used as a reference point only.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity: As indicated in Table 1, polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective at dissolving this compound.[2] This is attributed to their high dielectric constants and their ability to solvate the manganese cation.

-

Temperature: The solubility of solids in liquids generally increases with temperature. For this compound, an increase in temperature is likely to enhance its solubility in most organic solvents.

-

Presence of Co-ligands: The synthesis of manganese clusters often involves this compound as a precursor in the presence of other ligands, such as pyridine.[4][5] These co-ligands can coordinate to the manganese center and alter the overall polarity and steric hindrance of the complex, thereby influencing its solubility in a given solvent.

-

Water Content: The presence of water, even in trace amounts, can significantly affect the solubility of this compound, potentially leading to hydrolysis and the formation of less soluble species. It is therefore recommended to use dry solvents for solubility determinations.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent, based on the widely used shake-flask method coupled with spectroscopic concentration measurement.

4.1. Materials and Equipment

-

Manganese (II) benzoate (anhydrous)

-

Selected organic solvent (analytical grade, dry)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

UV-Vis spectrophotometer or HPLC system

-

Centrifuge (optional)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the mixture to stand undisturbed for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring solid particles, the use of a syringe equipped with a solvent-compatible filter is highly recommended. Alternatively, the sample can be centrifuged to pellet the excess solid before taking the supernatant.

-

Dilute the collected sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Concentration Measurement:

-

Using UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) to generate a calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

Using HPLC:

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detector) for the analysis of this compound.

-

Prepare a series of standard solutions and inject them to create a calibration curve based on peak area.

-

Inject the diluted sample and quantify the concentration of this compound.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While a comprehensive, quantitative database for the solubility of this compound in a wide array of organic solvents is currently lacking in the public domain, this guide provides a robust framework for researchers, scientists, and drug development professionals. The qualitative solubility profile, coupled with an understanding of the key factors influencing solubility and a detailed experimental protocol, empowers users to approach their research with a solid foundation. The provided workflow visualization further clarifies the logical steps for accurate solubility determination. It is recommended that for any critical application, the solubility of this compound in the solvent of interest be determined experimentally.

References

An In-depth Technical Guide to the Magnetic Properties of Manganese (II) Benzoate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of manganese (II) benzoate and its derivative complexes. The document details the synthesis of these complexes, the experimental protocols for characterizing their magnetic behavior, and presents key magnetic data. Furthermore, it explores the relationship between the structure of these complexes and their magnetic properties, a crucial aspect for their potential applications in areas such as magnetic resonance imaging (MRI) contrast agents and molecular magnetism.

Introduction to the Magnetism of Manganese (II) Complexes

Manganese (II) is a d5 transition metal ion. In its high-spin state, which is common in benzoate complexes, it possesses five unpaired electrons. This electron configuration gives rise to a significant magnetic moment, making these complexes paramagnetic.[1] The spin-only magnetic moment for a high-spin Mn(II) ion is theoretically 5.92 Bohr Magnetons (B.M.).[2] However, the observed magnetic properties of manganese (II) benzoate complexes can be more complex due to interactions between the manganese centers, which are often mediated by the benzoate ligands. These interactions can lead to antiferromagnetic or ferromagnetic coupling between the metal ions.

Synthesis of Manganese (II) Benzoate Complexes

The synthesis of manganese (II) benzoate complexes can be achieved through various methods, often involving the reaction of a manganese (II) salt with benzoic acid or its sodium salt in a suitable solvent. The following is a generalized protocol based on procedures for similar carboxylate complexes.

General Synthesis Protocol

A common method for the synthesis of manganese (II) benzoate complexes involves the reaction of a manganese (II) salt, such as manganese (II) chloride or manganese (II) acetate, with benzoic acid or sodium benzoate in an aqueous or alcoholic solution.

Materials:

-

Manganese (II) salt (e.g., MnCl₂·4H₂O or Mn(CH₃COO)₂·4H₂O)

-

Benzoic acid or Sodium Benzoate

-

Solvent (e.g., distilled water, ethanol, or a mixture)

-

Base (e.g., sodium hydroxide or triethylamine, if starting with benzoic acid)

Procedure:

-

Dissolve the manganese (II) salt in the chosen solvent.

-

In a separate flask, dissolve the benzoic acid or sodium benzoate in the same solvent. If using benzoic acid, a stoichiometric amount of base should be added to deprotonate the carboxylic acid.

-

Slowly add the benzoate solution to the manganese (II) salt solution with constant stirring.

-

The reaction mixture may be stirred at room temperature or heated under reflux to facilitate the reaction.

-

The resulting precipitate of the manganese (II) benzoate complex is then collected by filtration.

-

The product is washed with the solvent to remove any unreacted starting materials and then dried in a desiccator or under vacuum.

For instance, a Mn(II)-benzoin complex, structurally similar to a benzoate complex, has been synthesized by mixing an ethanolic solution of a Mn(II) salt with an ethanolic solution of benzoin. The pH was adjusted with a few drops of sodium hydroxide, and the mixture was refluxed for two hours. The resulting brown precipitate was filtered, washed with hot ethanol, and dried.[1]

Experimental Protocols for Magnetic Characterization

The magnetic properties of manganese (II) benzoate complexes are primarily investigated through magnetic susceptibility measurements. The two most common techniques are the Gouy method and Superconducting Quantum Interference Device (SQUID) magnetometry.

Gouy Method for Magnetic Susceptibility

The Gouy method is a classical technique for measuring the magnetic susceptibility of a powdered solid sample.[3][4][5][6] It relies on measuring the apparent change in mass of a sample when it is placed in a magnetic field.

Experimental Setup:

-

Gouy Balance: A sensitive analytical balance from which the sample can be suspended.

-

Electromagnet: Capable of producing a strong, uniform magnetic field.

-

Gouy Tube: A long, cylindrical tube to hold the powdered sample.

Procedure:

-

The Gouy tube is filled with the powdered manganese (II) benzoate complex to a specific height and the mass is recorded.

-

The tube is suspended from the balance so that the bottom of the sample is in the center of the magnetic field, while the top is in a region of negligible field strength.

-

The apparent mass of the sample is measured in the absence of a magnetic field.

-

The electromagnet is turned on to a known field strength, and the apparent mass of the sample is measured again.

-

The change in mass is used to calculate the magnetic susceptibility of the sample. For a paramagnetic substance like a Mn(II) complex, an increase in apparent mass will be observed.[5]

SQUID Magnetometry

SQUID magnetometry is a highly sensitive method for determining the magnetic properties of a material as a function of temperature and applied magnetic field.[7][8][9][10]

Experimental Setup:

-

SQUID Magnetometer: An instrument containing a superconducting loop coupled to a SQUID.

-

Sample Holder: Typically a gelatin capsule or a straw.

Procedure:

-

A small, accurately weighed amount of the powdered manganese (II) benzoate complex is placed in the sample holder.

-

The sample is introduced into the SQUID magnetometer.

-

The magnetic moment of the sample is measured as the temperature is varied, typically from low temperatures (e.g., 2 K) to room temperature (e.g., 300 K), under a constant applied magnetic field.

-

The molar magnetic susceptibility (χM) is then calculated from the measured magnetic moment.

-

The data is often presented as a plot of χMT versus T, which can provide information about the nature and strength of the magnetic interactions between the manganese (II) ions.

Quantitative Magnetic Data

The magnetic properties of manganese (II) benzoate and related complexes are characterized by several key parameters, including the magnetic moment (μeff), the Weiss constant (θ), and the magnetic exchange coupling constant (J). The following table summarizes some of the available quantitative data for these complexes.

| Complex | Magnetic Moment (μeff) [B.M.] | Weiss Constant (θ) [K] | Exchange Coupling Constant (J) [cm⁻¹] | Magnetic Behavior |

| [MnII(L¹)(3,5-dinitrobenzoate)₄]n (L¹ = 2,6-dimethanolpyridine) | - | - | -0.54 | Antiferromagnetic |

| [MnII(L¹)(4-chloro-3,5-dinitrobenzoate)₄]n (L¹ = 2,6-dimethanolpyridine) | - | - | -0.58 | Antiferromagnetic |

| Ba₂Mn₃(SeO₃)₆ (contains Mn²⁺) | - | -27.8 | - | Antiferromagnetic |

Note: Data for specific, simple manganese (II) benzoate complexes is limited in the readily available literature. The complexes listed are derivatives or contain Mn(II) in a similar coordination environment.

Structure-Magnetism Relationship

The magnetic properties of manganese (II) benzoate complexes are intrinsically linked to their molecular and crystal structures. The arrangement of the benzoate ligands around the manganese (II) centers, and the way these units are connected in the crystal lattice, dictates the nature and strength of the magnetic interactions.

The benzoate ligand can coordinate to the manganese (II) ion in several ways, including monodentate, bidentate chelating, and bidentate bridging fashions. The bridging coordination mode is particularly important for mediating magnetic exchange between adjacent manganese (II) centers. The distance between the manganese ions and the geometry of the bridging pathway significantly influence the magnetic coupling. Generally, carboxylate-bridged manganese (II) complexes exhibit weak antiferromagnetic interactions.

The relationship between the structure and the resulting magnetic properties can be visualized as a logical workflow.

Conclusion

The magnetic properties of manganese (II) benzoate complexes are a rich area of study with implications for the development of new magnetic materials and biomedical applications. The paramagnetic nature of the high-spin Mn(II) ion, coupled with the versatile bridging capabilities of the benzoate ligand, gives rise to a range of interesting magnetic phenomena. Further research focusing on the synthesis of new manganese (II) benzoate complexes and detailed characterization of their magnetic properties will continue to advance our understanding of structure-magnetism relationships in these systems. This knowledge is critical for the rational design of novel functional materials.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. (iv) The spin only magnetic moment of \mathrm { Mn } ^ { 2 + } ion is (a).. [askfilo.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. gcnayanangal.com [gcnayanangal.com]

- 6. Gouy balance - Wikipedia [en.wikipedia.org]

- 7. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Rinehart Group @ UCSanDiego - SQUID MAGNETOMETRY [rinehartgroup.ucsd.edu]

- 10. lsa.umich.edu [lsa.umich.edu]

A Technical Overview of Manganese Benzoate: Molecular Formula and Weight

Manganese benzoate is a chemical compound notable for its applications as a catalyst in polymerization processes, a stabilizer in plastics, and as a coloring agent in the porcelain and ceramics industry.[1] This guide provides a concise summary of its key chemical identifiers: the molecular formula and molecular weight.

Chemical Properties of this compound

The properties of this compound are derived from the ionic interaction between the manganese cation (Mn²⁺) and the benzoate anion (C₇H₅O₂⁻). The most common form of this compound is manganese(II) dibenzoate, which features two benzoate ions for each manganese ion.

Below is a summary of the molecular formula and weight for the prevalent forms of this compound.

| Property | Manganese(II) Dibenzoate | This compound (1:1) |

| Molecular Formula | C₁₄H₁₀MnO₄ or (C₇H₅O₂)₂Mn[1][2][3] | C₇H₅MnO₂[4] |

| Molecular Weight | Approximately 297.17 g/mol [2] | Approximately 176.05 g/mol [4] |

| Synonyms | Manganese dibenzoate, Benzoic acid, manganese(2+) salt (2:1)[3][5] | - |

Note: The slight variation in molecular weight (297.16 g/mol vs. 297.17 g/mol ) found in different sources is typically due to differences in isotopic abundance considerations and rounding during calculation.[1][2][3]

References

A Technical Guide to the Historical Development of Manganese Benzoate Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese benzoate, the manganese salt of benzoic acid, has a history rooted in the industrial applications of the late 19th and early 20th centuries. While not as extensively documented as some other coordination compounds, its journey from a simple paint drier to a subject of interest in modern materials science reveals a fascinating interplay between industrial need and scientific advancement. This technical guide provides an in-depth look at the historical development of this compound research, detailing its synthesis, characterization, and evolving applications.

Early Synthesis and Characterization

The earliest documented preparations of this compound were driven by the need for effective drying agents in paints and varnishes. In the late 19th century, manganese-based driers gained popularity as alternatives to lead-based compounds.[1]

The Carbonate Method (Late 19th Century)

One of the first described methods for synthesizing this compound involved the reaction of manganese carbonate with benzoic acid. This straightforward acid-base reaction yielded the manganese salt and carbonic acid, which decomposes to water and carbon dioxide.

Experimental Protocol: Preparation of this compound (circa 1890s) [2]

Objective: To synthesize this compound for use as a paint and varnish drier.

Materials:

-

Manganese Carbonate (MnCO₃)

-

Benzoic Acid (C₆H₅COOH)

-

Water

Procedure:

-

A solution of benzoic acid in water is prepared. While the original texts lack specific concentrations, it is implied that a saturated or near-saturated solution at an elevated temperature would have been used to facilitate the reaction.

-

Manganese carbonate is gradually added to the benzoic acid solution.

-

The mixture is likely heated and stirred to promote the reaction and drive off the carbon dioxide produced. The reaction proceeds according to the following equation: MnCO₃ + 2C₆H₅COOH → Mn(C₆H₅COO)₂ + H₂O + CO₂

-

Upon cooling, this compound, being less soluble in water than the reactants, would precipitate out of the solution.

-

The resulting solid is collected, likely by filtration, and dried.

Expected Outcome: A solid this compound product, suitable for incorporation into oil-based paints and varnishes to accelerate the drying process. The exact yield and purity from these early methods are not well-documented.

The following diagram illustrates the workflow for this early synthesis method.

Early Structural Elucidation

Early characterization of this compound was limited by the available analytical techniques. Initial studies likely focused on elemental analysis to confirm its composition and observations of its physical properties such as color and solubility. The true structural nature of this compound, involving the coordination of the benzoate ligands to the manganese center, would not be understood until the development of more advanced techniques like X-ray crystallography in the 20th century. Modern studies have shown that manganese(II) benzoate can form various structures, often as a hydrated complex.[3]

Evolution of Applications

The initial application of this compound as a drier in coatings laid the groundwork for its exploration in other fields.

From Paint Drier to Catalyst

The siccative (drying) effect of this compound in paints is a result of its ability to catalyze the oxidative cross-linking of unsaturated fatty acids in drying oils. This catalytic property became a focal point for further research. By the mid-20th century, the use of manganese salts, including the benzoate, as catalysts in various organic reactions was being explored.

One significant area of investigation was in the liquid-phase oxidation of toluene to produce benzoic acid. In this process, a combination of cobalt and manganese salts, which could include their respective benzoates, were used to catalyze the reaction with air or oxygen.[4]

The following diagram illustrates the simplified catalytic cycle for this oxidation process.

Polymerization Initiator

The ability of manganese compounds to exist in multiple oxidation states made them candidates for use as initiators in polymerization reactions. While less common than peroxide or azo initiators, manganese salts, in combination with other reagents, could be used to generate free radicals and initiate the polymerization of vinyl monomers. The historical specifics of this compound's role in this application are not well-documented in easily accessible literature, but it falls within the broader research into metal carboxylates as polymerization catalysts.

Advancements in Characterization

The latter half of the 20th century and the early 21st century saw the application of modern analytical techniques to the study of this compound and its derivatives, leading to a much deeper understanding of its properties.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have been employed to study the thermal decomposition of this compound. These studies reveal a multi-step decomposition process, typically involving dehydration followed by the decomposition of the anhydrous salt to form manganese oxides.[5]

Table 1: Thermal Decomposition Data for this compound

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Intermediate/Final Product |

| Dehydration | ~100 - 200 | Varies with hydration state | Anhydrous this compound |

| Decomposition | ~300 - 500 | ~50-60% | Manganese Oxides (e.g., Mn₃O₄) |

Note: The exact temperatures and mass losses can vary depending on the heating rate and atmosphere.

Spectroscopic and Magnetic Studies

Infrared (IR) spectroscopy has been used to study the coordination of the benzoate ligand to the manganese ion. The positions of the carboxylate stretching frequencies can provide information about the coordination mode (e.g., monodentate, bidentate).

More recently, research has focused on the magnetic properties of this compound-containing materials. For example, Mn12-benzoate has been synthesized and studied as a single-molecule magnet, exhibiting quantum tunneling effects.[6]

Summary of Key Historical Developments

Table 2: Timeline of this compound Research

| Era | Key Developments | Primary Applications |

| Late 19th Century | First documented synthesis via the reaction of manganese carbonate and benzoic acid.[2] | Drier for paints and varnishes.[1] |

| Early-Mid 20th Century | Exploration of its catalytic properties in organic reactions, particularly in the oxidation of toluene.[4] | Industrial catalyst. |

| Mid-Late 20th Century | Application of thermal analysis techniques (TGA, DSC) to study its decomposition.[5] Use in polymerization initiation. | Research tool, specialized catalyst. |

| Late 20th - Early 21st Century | Detailed structural and spectroscopic characterization. Investigation of magnetic properties, leading to research into single-molecule magnets.[6] | Advanced materials research. |

Conclusion

The historical development of this compound research reflects the broader trends in inorganic and industrial chemistry. From its humble beginnings as a simple paint additive, it has evolved into a subject of sophisticated scientific inquiry, with potential applications in catalysis and materials science. While the early history is not as richly detailed as that of more prominent compounds, the available information paints a clear picture of a versatile and enduringly useful chemical. Further archival research, particularly into historical chemical catalogs and industrial records, may yet uncover more of the detailed history of this interesting compound.

References

- 1. JAIC 1999, Volume 38, Number 1, Article 7 (pp. 69 to 82) [cool.culturalheritage.org]

- 2. The Project Gutenberg eBook of Pigments, Paint and Painting, by George Terry. [gutenberg.org]

- 3. scispace.com [scispace.com]

- 4. US20160068655A1 - Integrated process for the production of benzoate plasticizers - Google Patents [patents.google.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Manganese Benzoate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The synthesis of discrete manganese benzoate nanoparticles is an emerging area of research with limited specific protocols available in peer-reviewed literature. The following application notes and protocols are based on established synthesis methods for other manganese carboxylate and transition metal benzoate nanoparticles, particularly thermal decomposition and solvothermal methods. This document provides a foundational guide and a prospective framework for the development and characterization of this compound nanoparticles.

Introduction

Manganese-based nanoparticles are gaining significant attention in the biomedical field due to their unique magnetic and chemical properties.[1][2] As a potential new member of this class, this compound nanoparticles offer intriguing possibilities. The benzoate ligand, an aromatic carboxylate, may impart unique surface chemistry and drug-loading capabilities. These nanoparticles are envisioned as potential candidates for drug delivery systems, leveraging the biocompatibility of manganese and the functional versatility of benzoic acid derivatives. They may also serve as contrast agents in magnetic resonance imaging (MRI).[1][2]

This document outlines a prospective synthesis approach for this compound nanoparticles and provides detailed protocols for their characterization.

Data Presentation

The successful synthesis of this compound nanoparticles would be expected to yield materials with tunable physicochemical properties. The following tables summarize the anticipated influence of synthesis parameters on nanoparticle characteristics and the expected outcomes from various characterization techniques.

Table 1: Influence of Synthesis Parameters on Nanoparticle Properties

| Parameter | Influence | Expected Outcome |

| Precursor Concentration | Affects nucleation and growth rates | Higher concentration may lead to larger nanoparticles or aggregation. |

| Molar Ratio of Precursors | Controls stoichiometry and surface capping | The ratio of manganese salt to benzoic acid/benzoate can influence particle size and stability. |

| Reaction Temperature | Governs reaction kinetics | Higher temperatures generally lead to larger, more crystalline nanoparticles.[3] |

| Reaction Time | Affects particle growth and size distribution | Longer reaction times can lead to an increase in particle size and a narrowing of the size distribution. |

| Solvent Type | Influences precursor solubility and nanoparticle dispersibility | High-boiling point, coordinating solvents can act as capping agents, controlling growth and preventing aggregation. |

| Capping Agent/Surfactant | Stabilizes nanoparticles | Prevents aggregation and controls particle size and morphology. |

Table 2: Summary of Characterization Techniques and Expected Results

| Technique | Parameter Measured | Expected Results for this compound Nanoparticles |

| Transmission Electron Microscopy (TEM) | Size, morphology, and crystallinity | Spherical or near-spherical nanoparticles with a narrow size distribution. Lattice fringes in high-resolution TEM would indicate crystallinity. |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and polydispersity index (PDI) | A larger hydrodynamic diameter than the core size from TEM, indicating a solvent shell or capping layer. PDI < 0.3 would suggest a monodisperse sample. |

| Zeta Potential | Surface charge and colloidal stability | A sufficiently high positive or negative zeta potential (e.g., > ±20 mV) would indicate good colloidal stability. |

| X-ray Diffraction (XRD) | Crystalline structure and phase purity | Broad diffraction peaks characteristic of the nanoscale, corresponding to a this compound crystal structure. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface functional groups and coordination | Characteristic peaks for the carboxylate group of benzoate coordinated to the manganese center. Absence of peaks from free benzoic acid. |

| Thermogravimetric Analysis (TGA) | Thermal stability and composition | Decomposition profile indicating the loss of benzoate ligands and the formation of manganese oxide at higher temperatures. |

Experimental Protocols

The following protocols describe a proposed solvothermal synthesis of this compound nanoparticles and standard characterization procedures.

Protocol for Solvothermal Synthesis of this compound Nanoparticles

This protocol is adapted from established methods for the synthesis of manganese oxide nanoparticles from carboxylate precursors.[3]

Materials:

-

Manganese(II) chloride (MnCl₂) or Manganese(II) acetate (Mn(CH₃COO)₂)

-

Benzoic acid

-

Sodium benzoate (alternative to benzoic acid + base)

-

Triethylamine or Sodium hydroxide (if using benzoic acid)

-

1-octadecene or Benzyl ether (high-boiling point solvent)

-

Oleylamine or Oleic acid (capping agent/surfactant)

-

Ethanol (for washing)

-

Hexane (for washing)

-

Three-neck round-bottom flask

-

Condenser

-

Thermocouple

-

Heating mantle with magnetic stirrer

-

Schlenk line for inert atmosphere (Nitrogen or Argon)

-

Centrifuge

Procedure:

-

Precursor Preparation: In a three-neck round-bottom flask, dissolve manganese(II) chloride (e.g., 1 mmol) and benzoic acid (e.g., 2-3 mmol) in 20 mL of 1-octadecene.

-

Inert Atmosphere: The flask is connected to a Schlenk line and the mixture is degassed by heating to ~120 °C under vacuum for 30-60 minutes to remove water and oxygen.

-

Base Addition: After cooling to room temperature, the flask is filled with an inert gas (N₂ or Ar). A stoichiometric amount of a base like triethylamine is injected to deprotonate the benzoic acid, forming this compound in situ.

-

Heating and Nanoparticle Formation: The temperature is then raised to a specific setpoint (e.g., 200-300 °C) under vigorous stirring. The reaction is allowed to proceed for a set duration (e.g., 1-2 hours). The solution color will typically change, indicating nanoparticle formation.

-

Cooling and Purification: After the reaction, the heating mantle is removed, and the solution is allowed to cool to room temperature.

-

Precipitation and Washing: An excess of ethanol is added to the solution to precipitate the nanoparticles. The mixture is then centrifuged to collect the nanoparticles. The supernatant is discarded.

-

The nanoparticle pellet is redispersed in a small amount of hexane and re-precipitated with ethanol. This washing step is repeated 2-3 times to remove unreacted precursors and excess surfactant.

-

Final Product: The purified this compound nanoparticles are dried under vacuum and stored as a powder or dispersed in a non-polar solvent.

Protocol for Characterization

Transmission Electron Microscopy (TEM):

-

Prepare a dilute dispersion of the nanoparticles in a volatile solvent like hexane or chloroform.

-

Deposit a drop of the dispersion onto a carbon-coated copper grid.

-

Allow the solvent to evaporate completely.

-

Image the grid using a TEM to determine the size, shape, and morphology of the nanoparticles.

Dynamic Light Scattering (DLS) and Zeta Potential:

-

Disperse a small amount of the nanoparticles in a suitable solvent (e.g., hexane or a buffer if surface-modified for aqueous dispersibility).

-

Filter the dispersion through a syringe filter (e.g., 0.45 µm) to remove any large aggregates.

-

Analyze the sample using a DLS instrument to measure the hydrodynamic diameter and PDI.

-

For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Mix a small amount of the dried nanoparticle powder with potassium bromide (KBr).

-

Press the mixture into a pellet.

-

Record the FTIR spectrum to identify the characteristic vibrational bands of the benzoate ligand and confirm its coordination to manganese.

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationships governing the synthesis of this compound nanoparticles.

Caption: Experimental workflow for the solvothermal synthesis of this compound nanoparticles.

Caption: Logical relationships between synthesis parameters and nanoparticle properties.

Applications in Drug Development

While specific data for this compound nanoparticles is not yet available, their potential applications can be extrapolated from related manganese-based nanosystems.

-

Drug Delivery Vehicle: The aromatic benzoate moiety could facilitate the loading of aromatic drug molecules through π-π stacking interactions, in addition to hydrophobic interactions. The nanoparticle core could serve as a carrier for chemotherapeutic agents, with the potential for controlled release triggered by changes in the physiological environment (e.g., pH).

-

MRI Contrast Agent: Manganese ions (Mn²⁺) are known to be effective T1-weighted MRI contrast agents.[1][2] If this compound nanoparticles can be designed to be biodegradable, they could release Mn²⁺ ions in the tumor microenvironment, leading to enhanced MRI signals for cancer diagnosis.

-

Theranostics: By combining drug delivery and diagnostic capabilities, this compound nanoparticles could be developed as theranostic agents, allowing for simultaneous imaging and treatment of diseases.

Further research is necessary to synthesize and characterize this compound nanoparticles to validate these potential applications and to understand their in vitro and in vivo behavior, including their biocompatibility and toxicity profiles.

References

Application Notes and Protocols for Manganese Benzoate as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese-based catalysts are gaining significant attention in organic synthesis due to the element's high natural abundance, low cost, and lower toxicity compared to precious metal catalysts.[1][2] Manganese compounds can exist in various oxidation states, making them versatile catalysts for a wide range of transformations, including oxidation, reduction, C-H functionalization, cross-coupling, and polymerization reactions.[1][3]

While a variety of manganese salts and complexes have been explored as catalysts, this document focuses specifically on the application of manganese benzoate . Although literature specifically detailing this compound as a versatile catalyst is not as extensive as for other manganese compounds like manganese acetate or manganese chloride, it has shown utility in specific applications such as oxidation reactions.

These notes provide protocols for the synthesis of manganese(II) benzoate and its application in the oxidation of ethylbenzene. Furthermore, to illustrate the broader potential of manganese catalysis, representative protocols for other key organic transformations using other common manganese catalysts are also included.

Synthesis of Manganese(II) Benzoate

A reliable supply of the catalyst is the first step in its application. The following protocol details the synthesis of manganese(II) benzoate.

Experimental Protocol: Synthesis of Manganese(II) Benzoate

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Sodium benzoate (C₇H₅NaO₂)

-

Distilled water

-

Ethanol

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Vacuum flask

-

Oven

Procedure:

-

Dissolution of Reactants:

-

In a 250 mL beaker, dissolve 19.8 g (0.1 mol) of manganese(II) chloride tetrahydrate in 100 mL of distilled water with stirring.

-

In a separate 400 mL beaker, dissolve 28.8 g (0.2 mol) of sodium benzoate in 200 mL of distilled water. Heating gently may be required to fully dissolve the sodium benzoate.

-

-

Precipitation:

-

Slowly add the manganese(II) chloride solution to the sodium benzoate solution with vigorous stirring.

-

A pale white precipitate of manganese(II) benzoate will form immediately.

-

-

Digestion and Filtration:

-

Continue stirring the mixture for 30 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

-

Washing and Drying:

-